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Introduction

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral heterocyclic building
block of significant interest in modern medicinal chemistry and organic synthesis. Its unique
structure, featuring a piperidine core, a reactive bromomethyl group, and a tert-
butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing
complex molecular architectures. The specific (R)-stereochemistry is often crucial for achieving
desired pharmacological activity and selectivity in drug candidates. This guide provides a
comprehensive overview of its chemical properties, reactivity, synthesis, and applications,
tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical
Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective
application in research and development. This section outlines the key identifiers and physical
characteristics of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1520501?utm_src=pdf-interest
https://www.benchchem.com/product/b1520501?utm_src=pdf-body
https://www.benchchem.com/product/b1520501?utm_src=pdf-body
https://www.benchchem.com/product/b1520501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Structure and Identifiers

The molecule consists of a piperidine ring protected at the nitrogen atom with a Boc group. The
chiral center is at the 3-position, which bears a bromomethyl substituent. This substituent is the
primary site of reactivity.

/I Define nodes for atoms N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"];
O_Bocl [label="=0", pos="-1.8,-1.2!"]; O_Boc2 [label="0", pos="-1.8,0.3!"]; C_tert [label="C",
pos="-2.8,0.8!"]; C_tertl [label="CHs", pos="-3.8,0.2!"]; C_tert2 [label="CHs", pos="-2.8,1.8!"];
C_tert3 [label="CH3", pos="-3.5,1.2!"];

C2 [label="CHz", pos="1.2,0.5!"]; C3 [label="CH", pos="1.5,-0.8!"]; C4 [label="CH2",
pos="0.5,-1.8!"]; C5 [label="CHz", pos="-0.8,-1.5!"]; C6 [label="CHz", pos="-1.2,0.3!"]; // Re-
positioning for clarity

C_methyl [label="CHz", pos="2.8,-1.2!"]; Br [label="Br", pos="3.8,-0.5!"]; H_chiral [label="(R)",
style=filled, fillcolor="#F1F3F4", pos="1.8, -1.5!"];

// Define bonds edge [len=1.0]; N1 -- C_Boc; C_Boc -- O_Bocl; C_Boc -- O_Boc2; O_Boc2 --
C_tert; C_tert -- C_tertl; C_tert -- C_tert2; C_tert -- C_tert3,

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Completing the ring C3 -- C_methyl,
C_methyl -- Br; } dend

Figure 1: Chemical structure of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.

Table 1: Chemical Identifiers
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Identifier Value Source

tert-butyl (3R)-3-
IUPAC Name (bromomethyl)piperidine- N/A
1-carboxylate

CAS Number 170098-93-0 N/A
Molecular Formula C11H20BrNO:2 [1]
Molecular Weight 278.19 g/mol [1]

RROJDRJBBIDJIZ-
InChl Key N/A
SCSAIBSYSA-N

| SMILES | C--INVALID-LINK--Br | N/A |

Physicochemical Data

The physical properties dictate the necessary conditions for handling, storage, and reaction
setup.

Table 2: Physicochemical Properties

Property Value Source

Off-white to light yellow
Appearance . [1]
solid/powder

Melting Point 46.0 to 50.0 °C
Boiling Point 318.3 £ 15.0 °C (Predicted) [1]
Density 1.270 + 0.06 g/cm? (Predicted) [1]

| Storage | 2-8°C, sealed in a dry place |[1][2] |

Reactivity Profile and Mechanistic Insights
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The synthetic utility of this compound is governed by the interplay between the electrophilic
bromomethyl group and the sterically demanding Boc-protecting group.

The Electrophilic Center: The Bromomethyl Group

The primary locus of reactivity is the carbon atom bonded to the bromine. Bromine is an
excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic
attack. This functionality is ideal for bimolecular nucleophilic substitution (Sn2) reactions.

o Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond,
rendering the carbon atom electron-deficient and thus, a prime target for nucleophiles. The
primary nature of this carbon minimizes steric hindrance, further favoring an S»2 pathway
over Snl, which would be disfavored due to the instability of a primary carbocation.

The Guardian: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves two critical functions:

» Deactivation of the Piperidine Nitrogen: It converts the basic and nucleophilic secondary
amine of the piperidine ring into a non-nucleophilic carbamate. This prevents self-reaction or
unwanted side reactions where the piperidine nitrogen could act as a nucleophile.

e Solubility Enhancement: The bulky and lipophilic tert-butyl group increases the compound's
solubility in common organic solvents, facilitating its use in a wide range of reaction media.

The Boc group is stable under a variety of conditions but can be readily removed under acidic
conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for
subsequent functionalization.

Click to download full resolution via product page

Key Applications in Drug Discovery and Synthesis

This chiral building block is a valuable precursor for synthesizing a range of biologically active
molecules. Its incorporation introduces a defined stereocenter and a piperidine scaffold, a
common motif in many approved drugs due to its favorable pharmacokinetic properties.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1520501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Synthesis of Enzyme Inhibitors: Derivatives have been investigated as selective inhibitors for
enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which
are implicated in pain and neuroinflammation.[3] The piperidine ring acts as a scaffold to
correctly orient pharmacophoric elements within the enzyme's active site.

o Construction of Heterocyclic Systems: It serves as an essential intermediate for creating
more complex heterocyclic compounds through alkylation of other nitrogen, oxygen, or
sulfur-containing rings.[4]

o Scaffold for CNS-Active Agents: The piperidine moiety is a well-established scaffold in drugs
targeting the central nervous system (CNS). This reagent provides a chiral entry point for
developing novel CNS drug candidates.[3]

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, meaning that successful execution
relies on understanding the causality behind each step.

Representative Synthesis

The synthesis of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically starts from
a commercially available chiral precursor, such as (R)-piperidin-3-ylmethanol.

Protocol 1: Synthesis via Bromination of the Corresponding Alcohol
o Step 1: Boc Protection of (R)-Piperidin-3-ylmethanol.

o Procedure: Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a suitable solvent like
dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Bocz0,
1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6
hours.

o Causality: The Bocz0 is the electrophilic source of the Boc group. The base is required to
neutralize the acid byproduct and to deprotonate the starting amine, increasing its
nucleophilicity.
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o Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The
product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, will have a higher Rf
value than the starting material.

e Step 2: Bromination of the Alcohol.

o Procedure: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert
atmosphere (N2 or Ar) and cool to 0°C. Add triphenylphosphine (PPhs, 1.2 eq) followed by
slow, portion-wise addition of carbon tetrabromide (CBrs, 1.2 eq). Allow the reaction to
warm to room temperature and stir for 12-16 hours.

o Causality: This is an Appel reaction. The PPhs and CBra react in situ to form a
phosphonium bromide species, which activates the primary alcohol. The bromide ion then
displaces the activated hydroxyl group via an Sn2 reaction to yield the desired product.
Cooling to 0°C controls the initial exothermic reaction.

o Validation: Monitor by TLC or LC-MS. The final product is less polar than the starting
alcohol. Purify via flash column chromatography on silica gel. Characterize the final
product using *H NMR, 3C NMR, and mass spectrometry to confirm its structure and

purity.

Example Application: N-Alkylation of an Indole

This protocol demonstrates the use of the title compound as an alkylating agent.
Protocol 2: Synthesis of (R)-tert-butyl 3-((1H-indol-1-yl)methyl)piperidine-1-carboxylate
o Step 1: Deprotonation of Indole.

o Procedure: Dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF). Add a strong
base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
Stir for 30 minutes at this temperature.

o Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the indole
nitrogen to form the highly nucleophilic indolide anion.

o Validation: Evolution of hydrogen gas will be observed. The solution should become
homogeneous.
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o Step 2: Alkylation.

o Procedure: To the solution from Step 1, add a solution of (R)-tert-butyl 3-
(bromomethyl)piperidine-1-carboxylate (1.05 eq) in DMF dropwise at 0°C. Allow the
reaction to warm to room temperature and stir for 8-12 hours.

o Causality: The indolide anion acts as the nucleophile, attacking the electrophilic
bromomethyl carbon in an Sn2 fashion, displacing the bromide ion.

o Validation: Quench the reaction carefully by adding saturated aqueous ammonium chloride
solution. Extract the product with an organic solvent like ethyl acetate. Purify by column
chromatography and confirm the structure by spectroscopic methods.

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

Table 3: GHS Hazard Information

Hazard Class Code Description Source
L Harmful if
Acute Toxicity, Oral H302 [5]
swallowed
Skin o
] o H315 Causes skin irritation [5]
Corrosion/Irritation
Serious Eye Causes serious eye
o H319 o [5]
Damage/Irritation irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[6][7] |
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Precautions for Safe Handling:
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e Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

[6]

e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,
and a lab coat.[6]

» Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.[6][8]

o First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

o First Aid (IF SWALLOWED): Rinse mouth. Immediately call a POISON CENTER or doctor.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520501#r-tert-butyl-3-bromomethyl-piperidine-1-
carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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